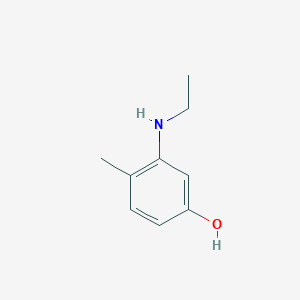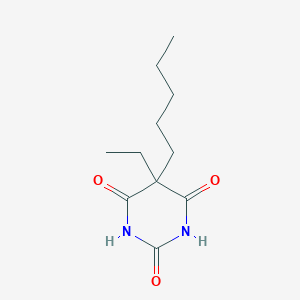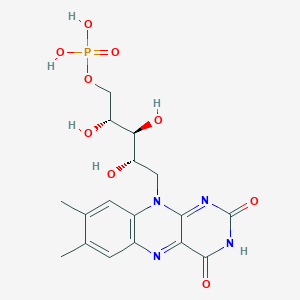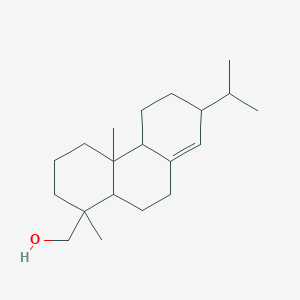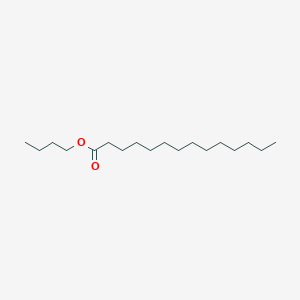
Diphenyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyltin is an organotin compound with the chemical formula (C6H5)2Sn. It is a white crystalline solid that is commonly used in scientific research due to its unique properties. Diphenyltin is synthesized through various methods, including the reaction of tin with phenylmagnesium bromide and the reaction of tin with phenyllithium.
Mécanisme D'action
Diphenyltin is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, diphenyltin can increase the levels of acetylcholine in the brain, leading to increased nerve transmission.
Effets Biochimiques Et Physiologiques
Diphenyltin has been shown to have a number of biochemical and physiological effects. It has been shown to be toxic to various organisms, including fish, crustaceans, and mammals. Diphenyltin has also been shown to have endocrine-disrupting effects, affecting the reproductive systems of various organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenyltin has a number of advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to synthesize and has a wide range of applications. However, diphenyltin is also toxic and can be hazardous to handle. It is important to take proper safety precautions when working with diphenyltin.
Orientations Futures
There are a number of future directions for research involving diphenyltin. One area of research is the development of new synthesis methods for diphenyltin and other organotin compounds. Another area of research is the investigation of the toxicological effects of diphenyltin on various organisms. Additionally, there is a need for further research into the endocrine-disrupting effects of diphenyltin and other organotin compounds.
Méthodes De Synthèse
Diphenyltin can be synthesized through various methods. One of the most common methods is the reaction of tin with phenylmagnesium bromide. This method involves the reaction of phenylmagnesium bromide with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
Another method of synthesizing diphenyltin involves the reaction of tin with phenyllithium. This method involves the reaction of phenyllithium with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
Applications De Recherche Scientifique
Diphenyltin has a wide range of scientific research applications. It is commonly used in the synthesis of other organotin compounds. Diphenyltin is also used as a catalyst in various chemical reactions. It is used in the synthesis of polyurethane foams, which are used in the production of various consumer products.
Propriétés
Numéro CAS |
1011-95-6 |
|---|---|
Nom du produit |
Diphenyltin |
Formule moléculaire |
C12H12Sn |
Poids moléculaire |
272.92 g/mol |
Nom IUPAC |
diphenyltin |
InChI |
InChI=1S/2C6H5.Sn/c2*1-2-4-6-5-3-1;/h2*1-5H; |
Clé InChI |
KUCPUSUXIGWHFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
Autres numéros CAS |
6381-06-2 |
Synonymes |
diphenyltin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



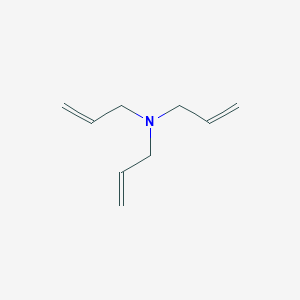
![Benzo[c]chrysene](/img/structure/B89444.png)
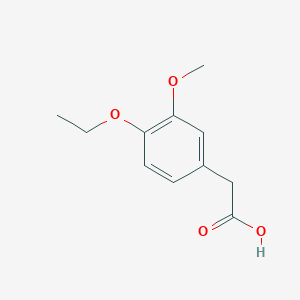


![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
